molecular formula C7H16N2O B1385220 N-Ethyl-3-(ethylamino)propanamide CAS No. 31035-72-0

N-Ethyl-3-(ethylamino)propanamide

Cat. No. B1385220
CAS RN: 31035-72-0
M. Wt: 144.21 g/mol
InChI Key: JNKNTVDDUSWEHW-UHFFFAOYSA-N
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Description

“N-Ethyl-3-(ethylamino)propanamide” is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.22 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “N-Ethyl-3-(ethylamino)propanamide” were not found in the search results, similar compounds have been synthesized through various methods. For instance, piperazine derivatives, which share some structural similarities with “N-Ethyl-3-(ethylamino)propanamide”, have been synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

“N-Ethyl-3-(ethylamino)propanamide” has a predicted boiling point of 288.78 °C at 760 mmHg, a predicted density of 0.91 g/cm3, and a predicted refractive index of n 20D 1.44 . It should be stored at room temperature .

Scientific Research Applications

  • Structural and Spectroscopic Characterization : A study by Zareva (2006) focused on the structural and spectroscopic characterization of a similar compound, 2-[(2-Ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide. This research utilized ab initio calculations and IR-LD spectroscopy, highlighting the compound's potential for detailed structural analysis (S. Zareva, 2006).

  • Synthesis and Characterization of Derivatives : Manolov, Ivanov, and Bojilov (2020) synthesized N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, demonstrating the feasibility of producing new compounds with potential pharmaceutical applications (S. Manolov, I. Ivanov, & D. Bojilov, 2020).

  • Cytotoxic Evaluation in Cancer Research : Gomez-Monterrey et al. (2011) explored the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of a similar compound, 3-(diethylamino)-N-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophen-3-yl)propanamide. This research is significant for understanding the potential anticancer properties of these compounds (I. Gomez-Monterrey et al., 2011).

  • Muscle Relaxant and Anticonvulsant Activities : Research by Tatee et al. (1986) on N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives demonstrated their muscle relaxant and anticonvulsant activities, contributing to the understanding of these compounds in therapeutic contexts (T. Tatee et al., 1986).

  • Chronobiotic Activity : Epperson et al. (2004) investigated the chronobiotic properties of N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, revealing its potential in circadian rhythm modulation (J. Epperson et al., 2004).

  • Fluorescent ATRP Initiator in Polymerization : Kulai and Mallet-Ladeira (2016) synthesized and analyzed 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, demonstrating its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Ihor Kulai & S. Mallet-Ladeira, 2016).

properties

IUPAC Name

N-ethyl-3-(ethylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-3-8-6-5-7(10)9-4-2/h8H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKNTVDDUSWEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299487
Record name N-Ethyl-3-(ethylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-3-(ethylamino)propanamide

CAS RN

31035-72-0
Record name N-Ethyl-3-(ethylamino)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31035-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(ethylamino)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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